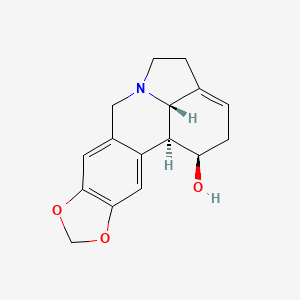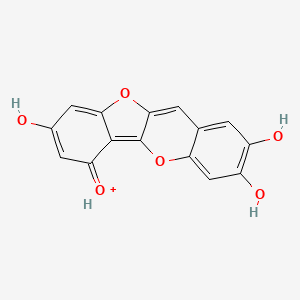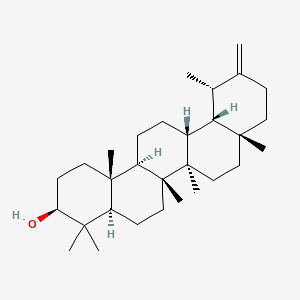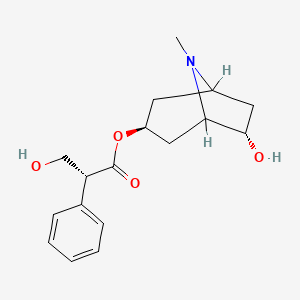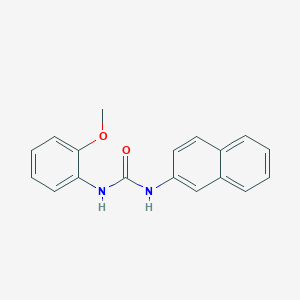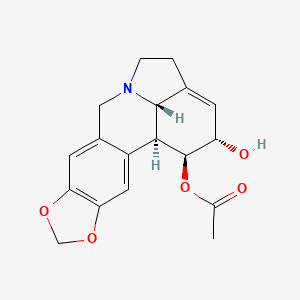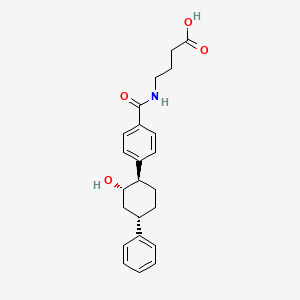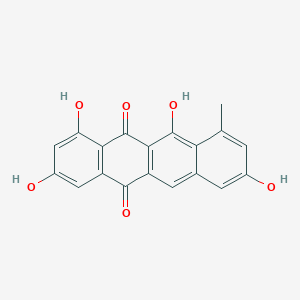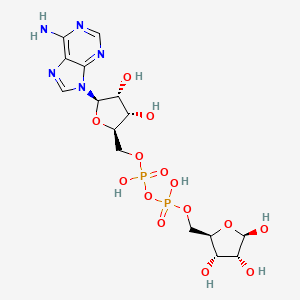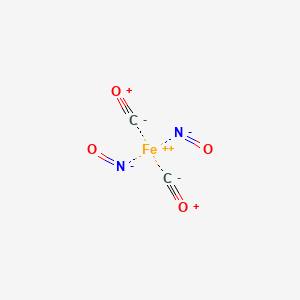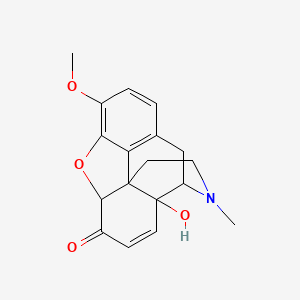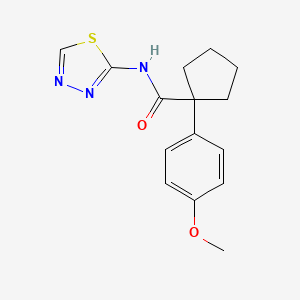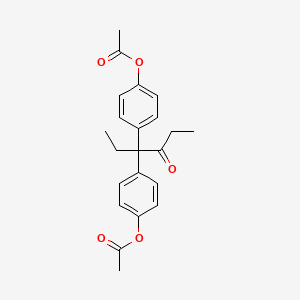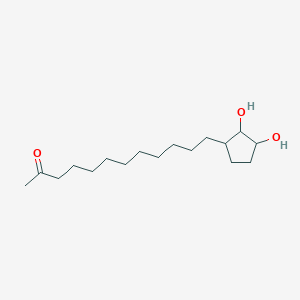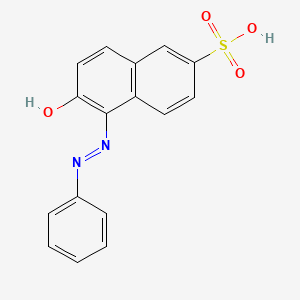
C.I. Acid orange 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfoniate is a naphthalenesulfonic acid.
Aplicaciones Científicas De Investigación
1. Treatment of Wastewater Containing Azo Dyes
Studies have explored various methods for treating wastewater containing azo dyes, including C.I. Acid Orange 12. These methods include biological processes, advanced oxidation processes, and electrochemical methods. For instance, Granular Activated Carbon-Biofilm Configured Sequencing Batch Reactor (SBCR) has been used for the mineralization of azo dyes in wastewater under oxygen-limited conditions, showing nearly complete mineralization of these dyes, including C.I. Acid Orange 7, a closely related compound (Ong et al., 2008). Similarly, the combination of ultrasound and advanced Fenton process for the degradation of C.I. Acid Orange 7 has been investigated, revealing increased decolorization rates (Zhang et al., 2009).
2. Photocatalytic Degradation
The photocatalytic degradation of azo dyes, including C.I. Acid Orange 12, using various methods such as immobilized TiO2 nanoparticles activated by UV light has been studied. This method has been effective in the degradation of azo dyes with different structures and substitute groups (Khataee et al., 2009).
3. Electrochemical Methods
Electrochemical methods have been applied for the decolorization and degradation of C.I. Acid Orange 12. For example, the electrocatalytic degradation using an IrOx electrode in simulated wastewater shows significant decolorization and reduction in phytotoxicity, indicating the effectiveness of this method (Mijin et al., 2017).
Propiedades
Número CAS |
23481-33-6 |
|---|---|
Nombre del producto |
C.I. Acid orange 12 |
Fórmula molecular |
C16H12N2O4S |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12/h1-10,19H,(H,20,21,22) |
Clave InChI |
GTRGJJDVSJFNTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Sinónimos |
1-phenylazo-2-naphthol-6-sulfonic acid acid orange 12 C.I. acid orange 12 orange RN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



